molecular formula C17H17N5O2 B11295125 N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11295125
M. Wt: 323.35 g/mol
InChI Key: PHIVRVOFZGCBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound It belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with cyanoethyl groups under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and final products using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the modulation of signaling cascades that control cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features that enhance its binding affinity and selectivity for its molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Biological Activity

N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrido-pyrrolo-pyrimidine derivatives. Its structure includes a carboxamide functional group which is significant for its biological activity. The presence of cyano and methyl groups contributes to its pharmacological properties.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit potent antiviral activities. Specifically, the compound has been evaluated for its inhibitory effects against SARS-CoV-2 Mpro (main protease), which is crucial for viral replication.

  • In vitro Studies : A study reported that various derivatives showed over 90% inhibition of viral growth in Vero cells at specific concentrations with minimal cytotoxicity observed1. Molecular docking simulations indicated favorable interactions within the active site of Mpro, suggesting a mechanism for its antiviral action1.

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against several cancer cell lines.

  • Case Studies :
    • A series of related compounds demonstrated significant growth inhibition in pancreatic adenocarcinoma (CFPAC-1) cells with an IC50 value of 0.79 µM2. This effect was attributed to the induction of apoptosis and necrosis.
    • Structural modifications have shown that certain substitutions can enhance or reduce toxicity while maintaining antiproliferative efficacy2.

The biological activity of this compound is believed to involve:

  • Inhibition of Viral Proteins : Targeting viral proteases such as Mpro disrupts the replication cycle of viruses like SARS-CoV-2.
  • Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest in cancer cells leading to programmed cell death.

Data Summary

Biological ActivityTargetEffectivenessIC50 ValueReference
AntiviralSARS-CoV-2 Mpro>90% inhibitionNot specified
AnticancerCFPAC-1 cellsSignificant growth inhibition0.79 µM

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(2-cyanoethyl)-N,6,10-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-11-6-4-9-22-14(11)19-15-12(16(22)23)10-13(21(15)3)17(24)20(2)8-5-7-18/h4,6,9-10H,5,8H2,1-3H3

InChI Key

PHIVRVOFZGCBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N(C)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.